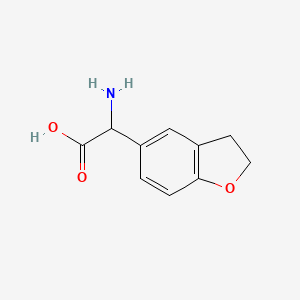
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline
概要
説明
Molecular Structure Analysis
The molecular structure of related compounds like “3-(Trifluoromethyl)aniline” and “3,5-Bis(trifluoromethyl)aniline” involve a benzene ring with an amine group and trifluoromethyl groups attached . The exact molecular structure of “3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline” would likely be similar but with an oxadiazol ring.Chemical Reactions Analysis
Related compounds like “3,5-Bis(trifluoromethyl)aniline” have been used in various chemical reactions. For instance, it has been used in the synthesis of “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” via a titanium-catalyzed hydroamination reaction . A study on “Trifluoromethylarylation of alkenes using anilines” discusses a method that allows the trifluoromethylarylation of alkenes using anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “3-(Trifluoromethyl)aniline” include a density of 1.29 g/mL at 25 °C, a melting point of 5 to 6 °C, and a boiling point of 187 to 188 °C .科学的研究の応用
Synthesis of Schiff’s Base
This compound has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base . Schiff’s bases are versatile compounds that have a wide range of applications, including use as ligands in coordination chemistry and as intermediates in organic synthesis.
Synthesis of 5,7-Bis(trifluoromethyl)aniline
It has also been used in the synthesis of 5,7-bis(trifluoromethyl)aniline . This compound is a useful building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.
Hydroamination Reaction
The compound has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . Hydroamination reactions are important in the synthesis of amines, which are key intermediates in the production of pharmaceuticals, dyes, and polymers.
Synthesis of Organocatalysts
It has been used in the synthesis of N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, an organocatalyst . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.
Safety and Hazards
Safety data sheets for related compounds like “3,5-Bis(trifluoromethyl)aniline” indicate that they may cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation . They should be handled with appropriate protective equipment and used only in well-ventilated areas .
作用機序
Target of Action
It’s structurally similar compound, 3,5-bis(trifluoromethyl)aniline, has been used in the synthesis of various compounds . These include Schiff’s base , which is known to interact with various biological targets such as enzymes and receptors.
Mode of Action
It’s structurally similar compound, trifluralin, is known to inhibit root development by interrupting mitosis, thus controlling weeds as they germinate .
Biochemical Pathways
It’s structurally similar compound, trifluralin, is known to affect the mitotic process in plant cells .
Result of Action
Based on its structural similarity to trifluralin, it might exhibit herbicidal properties by inhibiting root development .
Action Environment
The action, efficacy, and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be influenced by various environmental factors. For instance, Trifluralin, a structurally similar compound, is known to be inactivated in wet soils . This suggests that soil moisture levels could potentially influence the action of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline.
特性
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPMSRYYFXNOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3280488.png)


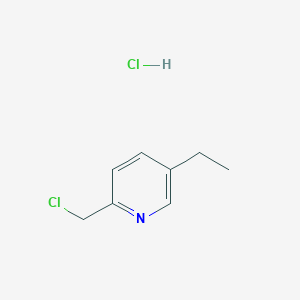
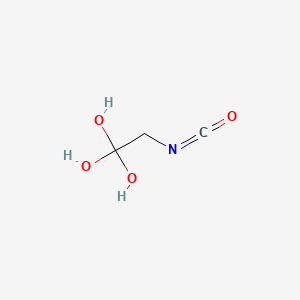
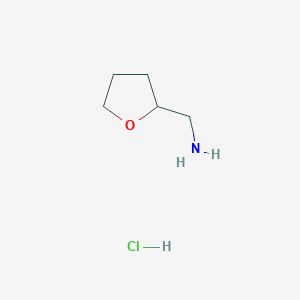
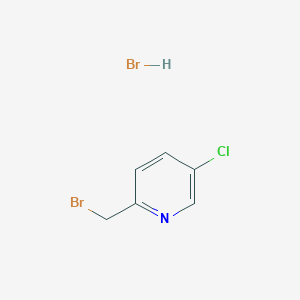
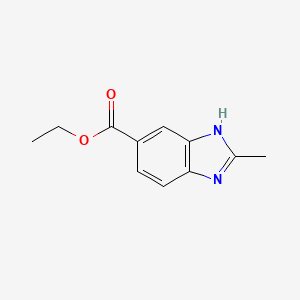


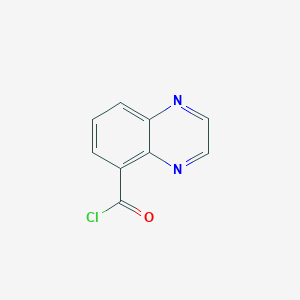

![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)
